molecular formula C8H5ClN2S B6262644 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile CAS No. 1519781-50-0

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile

Cat. No. B6262644
CAS RN: 1519781-50-0
M. Wt: 196.7
InChI Key:
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Description

2-Chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile, also known as 2CP, is a heterocyclic compound that has been studied for its potential applications in the synthesis of various pharmaceuticals and agrochemicals. It is a colorless, crystalline solid with a molecular weight of 203.56 g/mol and a melting point of 95-98 °C. 2CP has been studied for its potential applications in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile is believed to act as an inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine, which can have beneficial effects on the nervous system.
Biochemical and Physiological Effects
2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile has been studied for its potential effects on the nervous system. In animal studies, it has been shown to increase the levels of acetylcholine, which is believed to be beneficial for cognitive function. It has also been shown to have an anti-inflammatory effect and to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. It is also non-toxic and has low volatility, making it suitable for use in a variety of experiments. However, it is also relatively expensive and can be difficult to obtain in large quantities.

Future Directions

The potential applications of 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile are still being explored. Possible future directions include further research into its potential effects on the nervous system, its potential use as a catalyst in organic synthesis, and its potential use in the development of new materials and catalysts. Additionally, further research into its potential use as an inhibitor of acetylcholinesterase could lead to new treatments for neurological conditions.

Synthesis Methods

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile can be synthesized by reacting 5-chloro-2-chloro-7-hydroxy-3,4-dihydro-2H-thieno[3,4-b]pyridine-3-carbonitrile with phosphorous oxychloride in the presence of an organic base. The reaction is carried out at a temperature of 70-80 °C for 1-2 hours. The product is then purified by recrystallization from a suitable solvent.

Scientific Research Applications

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile has been used in various scientific research applications, such as in the synthesis of pharmaceuticals and agrochemicals, as well as in the development of new materials and catalysts. It has also been used in the synthesis of heterocyclic compounds, such as 2-chloro-5-hydroxy-7-hydroxy-3,4-dihydro-2H-thieno[3,4-b]pyridine-3-carbonitrile and 2-chloro-7-hydroxy-3,4-dihydro-2H-thieno[3,4-b]pyridine-3-carbonitrile.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile involves the reaction of 2-chloro-3-formylthiophene with malononitrile in the presence of ammonium acetate and acetic acid to form 2-chloro-5-cyano-6-formylthieno[2,3-b]pyridine. This intermediate is then reacted with ammonium acetate and acetic anhydride to form 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile.", "Starting Materials": [ "2-chloro-3-formylthiophene", "malononitrile", "ammonium acetate", "acetic acid", "acetic anhydride" ], "Reaction": [ "Step 1: React 2-chloro-3-formylthiophene with malononitrile in the presence of ammonium acetate and acetic acid to form 2-chloro-5-cyano-6-formylthieno[2,3-b]pyridine.", "Step 2: React 2-chloro-5-cyano-6-formylthieno[2,3-b]pyridine with ammonium acetate and acetic anhydride to form 2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile." ] }

CAS RN

1519781-50-0

Product Name

2-chloro-5H,7H-thieno[3,4-b]pyridine-3-carbonitrile

Molecular Formula

C8H5ClN2S

Molecular Weight

196.7

Purity

95

Origin of Product

United States

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